molecular formula C8H7Cl2NO B1581260 2-Chloro-N-(2-chlorophenyl)acetamide CAS No. 3289-76-7

2-Chloro-N-(2-chlorophenyl)acetamide

Cat. No.: B1581260
CAS No.: 3289-76-7
M. Wt: 204.05 g/mol
InChI Key: OPZKPLRTPWUXRN-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-chlorophenyl)acetamide is an organic compound with the molecular formula C8H7Cl2NO. It is a derivative of acetanilide, where the hydrogen atoms on the phenyl ring are substituted with chlorine atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-N-(2-chlorophenyl)acetamide can be synthesized through the reaction of 2-chloroaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The product is then purified through recrystallization.

Industrial Production Methods

On an industrial scale, the synthesis of this compound follows similar principles but is optimized for larger quantities. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of advanced purification techniques, such as column chromatography, ensures the removal of impurities.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2-chlorophenyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: In the presence of water and an acid or base, the compound can undergo hydrolysis to form 2-chloroaniline and acetic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of various substituted acetanilides.

    Oxidation: Formation of chlorinated nitro compounds.

    Reduction: Formation of amines and other reduced derivatives.

Scientific Research Applications

2-Chloro-N-(2-chlorophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.

    Industry: Employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2-chlorophenyl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(3-chlorophenyl)acetamide
  • 2-Chloro-N-(4-chlorophenyl)acetamide
  • 2-Chloro-N-(2-methylphenyl)acetamide

Uniqueness

2-Chloro-N-(2-chlorophenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and efficacy in various applications, making it a valuable compound for targeted research and industrial use.

Properties

IUPAC Name

2-chloro-N-(2-chlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO/c9-5-8(12)11-7-4-2-1-3-6(7)10/h1-4H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPZKPLRTPWUXRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20278603
Record name 2-Chloro-N-(2-chlorophenyl)acetamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3289-76-7
Record name 3289-76-7
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloro-N-(2-chlorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20278603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-N-(2-chlorophenyl)acetamide
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Synthesis routes and methods

Procedure details

2-Chloroaniline (5 g) was dissolved in dichloromethane (100 ml) and chloroacetyl chloride (3.11 ml) and N,N-diisopropylethylamine (13.65 ml) were added at 0° C. under a nitrogen atmosphere. The mixture was stirred for 1 hour at 0° C. and 12 hours at room temperature, then quenched with water. The product was extracted with dichloromethane. The organic layer was washed with water, brine, dried (MgSO4) and concentrated under reduced pressure to leave the subtitle product as a beige solid. Yield 7.5 g. This was used in the next step without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.11 mL
Type
reactant
Reaction Step Two
Quantity
13.65 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the spatial arrangement of the N—H bond in 2-Chloro-N-(2-chlorophenyl)acetamide?

A1: The N—H bond in this compound adopts a syn conformation relative to the chlorine atom located at the ortho position of the aromatic ring [, , ]. This conformation is consistent with observations in similar molecules like 2-chloro-N-(2-nitrophenyl)acetamide and N-(2-chlorophenyl)-2,2,2-trimethylacetamide.

Q2: How do the molecules of this compound interact with each other in the solid state?

A2: this compound molecules arrange themselves into chains through intermolecular hydrogen bonds. These hydrogen bonds occur between the hydrogen atom of the N—H group and the oxygen atom of the carbonyl group (C=O) in adjacent molecules [, , ]. This interaction contributes to the packing of molecules within the crystal structure.

Q3: Are there any similarities in the structural features observed between this compound and other related acetanilide compounds?

A3: Yes, the bond parameters and overall conformation observed in this compound are comparable to those found in other acetanilide derivatives like 2-chloro-N-(phenyl)acetamide, N-(2,3-dichlorophenyl)acetamide, and 2,2-dichloro-N-(2,3-dichlorophenyl)acetamide []. This suggests common structural features within this class of compounds.

Q4: Does the presence of bromine in a related compound, 2-Bromo-N-(2-chlorophenyl)acetamide, influence the intermolecular interactions?

A4: Yes, in the crystal structure of 2-Bromo-N-(2-chlorophenyl)acetamide, apart from the N—H⋯O hydrogen bonds forming chains, additional interactions are observed. These include weak C—H⋯Cl interactions and notably, Br⋯Br interactions with a distance of 4.3027 (3) Å, which contribute to the formation of column-like structures within the crystal lattice [].

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